molecular formula C22H14N2O6 B11144555 2-(Furan-2-ylmethyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(Furan-2-ylmethyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11144555
M. Wt: 402.4 g/mol
InChI Key: QXDIVEKEXRCMAL-UHFFFAOYSA-N
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Description

2-[(furan-2-yl)methyl]-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a nitrophenyl group, and a chromeno-pyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(furan-2-yl)methyl]-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is usually introduced via nitration reactions, where a benzene ring is treated with nitric acid and sulfuric acid to introduce the nitro group.

    Construction of the Chromeno-Pyrrole Core: This step involves the cyclization of intermediates to form the chromeno-pyrrole structure. This can be achieved through various cyclization reactions, such as the Pictet-Spengler reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(furan-2-yl)methyl]-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used for reduction.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-[(furan-2-yl)methyl]-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-[(furan-2-yl)methyl]-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The furan ring and chromeno-pyrrole core contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(furan-2-yl)methyl]-1-(3-nitrophenyl)-1H-pyrrole-3,9-dione
  • 2-[(furan-2-yl)methyl]-1-(3-nitrophenyl)-1H,2H,3H-chromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

2-[(furan-2-yl)methyl]-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for multiple points of modification, making it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C22H14N2O6

Molecular Weight

402.4 g/mol

IUPAC Name

2-(furan-2-ylmethyl)-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H14N2O6/c25-20-16-8-1-2-9-17(16)30-21-18(20)19(13-5-3-6-14(11-13)24(27)28)23(22(21)26)12-15-7-4-10-29-15/h1-11,19H,12H2

InChI Key

QXDIVEKEXRCMAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)[N+](=O)[O-])CC5=CC=CO5

Origin of Product

United States

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